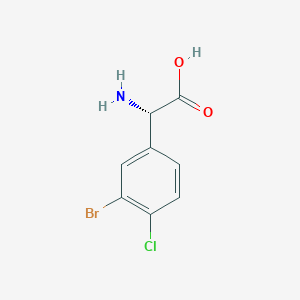
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)aceticacidhcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which can significantly influence its chemical properties and reactivity. It is often used in various scientific research applications due to its unique structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride typically involves multiple steps, starting from commercially available precursors
Bromination and Chlorination: The aromatic precursor undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Chlorination is then carried out using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Amino Acid Introduction: The halogenated aromatic compound is then reacted with glycine or a glycine derivative under suitable conditions to introduce the amino acid moiety. This step may involve the use of protecting groups to ensure selective reactions.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents on the aromatic ring can participate in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common. Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles, such as acyl chlorides and isocyanates, to form amides and ureas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of phenols or ethers, while coupling reactions can yield amides or ureas.
科学的研究の応用
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and chlorine substituents can enhance binding affinity and selectivity for these targets, leading to potent biological effects. The amino acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
類似化合物との比較
(S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride can be compared with other similar compounds, such as:
(S)-2-Amino-2-(3-bromo-4-fluorophenyl)acetic acid hydrochloride: This compound has a fluorine substituent instead of chlorine, which can alter its reactivity and biological activity.
(S)-2-Amino-2-(3-chloro-4-fluorophenyl)acetic acid hydrochloride: The presence of both chlorine and fluorine substituents can lead to different chemical and biological properties.
(S)-2-Amino-2-(3-bromo-4-methylphenyl)acetic acid hydrochloride: The methyl group can influence the compound’s lipophilicity and metabolic stability.
The unique combination of bromine and chlorine substituents in (S)-2-Amino-2-(3-bromo-4-chlorophenyl)acetic acid hydrochloride makes it distinct from these similar compounds, offering specific advantages in terms of reactivity and biological activity.
特性
分子式 |
C8H7BrClNO2 |
|---|---|
分子量 |
264.50 g/mol |
IUPAC名 |
(2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrClNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChIキー |
QLWNCGDGZWDVLB-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)Cl |
正規SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)



![4-Aminothieno[3,2-c]pyridine-3-carboxylicacid](/img/structure/B15233262.png)



![N-[4-[(E)-N-carbamimidamido-C-methyl-carbonimidoyl]phenyl]-7-nitro-1H-indole-2-carboxamide](/img/structure/B15233279.png)
![a-[(Boc-amino)methyl]-2-thiopheneacetic acid](/img/structure/B15233284.png)
